Product packaging for Benzopyrene Related Compound 6(Cat. No.:CAS No. 161002-05-6)

Benzopyrene Related Compound 6

Cat. No.: B602337
CAS No.: 161002-05-6
M. Wt: 370.35
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzopyrene Related Compound 6 is a high-purity chemical standard essential for advanced scientific research. This polycyclic aromatic hydrocarbon (PAH) is extensively used as a reference material in environmental monitoring, toxicology studies, and cancer research . As a key representative of PAHs, it is a critical tool for studying carcinogenic mechanisms . Researchers utilize this compound to investigate the molecular pathways of mutagenesis and carcinogenesis, particularly its metabolism by cytochrome P450 enzymes into reactive diol epoxides that form DNA adducts, leading to genetic mutations . It also serves as a model compound for studying oxidative stress, as its metabolism can generate reactive oxygen species (ROS), causing lipid peroxidation and damage to proteins and DNA . In the laboratory, this standard is indispensable for analytical method development, validation, and Quality Control (QC) applications, ensuring accuracy and traceability in the analysis of PAHs in various samples . It is commonly analyzed using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage in a cool, dry, and ventilated area is recommended. Researchers should consult the Safety Data Sheet and adhere to established safety protocols for handling hazardous chemicals .

Properties

CAS No.

161002-05-6

Molecular Formula

C19H16BrNO2

Molecular Weight

370.35

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(3aS,4R,9bR)-4-(6-Bromo-1,3-Benzodioxol-5-yl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta-[c]-Qui

Origin of Product

United States

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure of Benzopyrene Related Compound 6 (BRC-6) and validate its purity?

  • Methodological Answer :

  • Synthesis : BRC-6 ((3aS,4R,9bR)-4-(6-Bromo-1,3-Benzodioxol-5-yl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta-[c]-[structure]) is synthesized via bromination and cyclization reactions. Detailed protocols should include stoichiometric ratios, catalysts, and reaction conditions (e.g., temperature, solvent) .
  • Characterization : Use nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., 1^1H-NMR, 13^{13}C-NMR) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .
  • Data Reporting : Include crystallographic data (if available) and comparative analysis with reference spectra in supplementary materials .

Q. What analytical techniques are recommended for detecting BRC-6 in environmental or biological samples?

  • Methodological Answer :

  • Liquid-Liquid Extraction (LLE) : For environmental water samples, use dichloromethane as the extractant, followed by rotary evaporation and reconstitution in acetonitrile .
  • HPLC : Optimize with a mobile phase of acetonitrile/water (85:15 v/v), flow rate of 1 mL/min, and column temperature of 25°C. Detection limits as low as 0.008 μg/L can be achieved .
  • Electrochemical Sensors : Covalent organic frameworks (e.g., CTpPa-2) modified electrodes paired with luminol-hydrogen peroxide systems enhance sensitivity. Characterize using cyclic voltammetry and differential pulse voltammetry .

Advanced Research Questions

Q. How can contradictory data on BRC-6's genotoxicity be resolved across different experimental models?

  • Methodological Answer :

  • Model Selection : Compare in vitro (e.g., human cell lines expressing CYP1A1) and in vivo (e.g., zebrafish transgenerational studies) systems. Note that CYP1A1 activation in intestinal mucosa may detoxify BRC-6, while hepatic metabolism could generate reactive epoxides .
  • Data Normalization : Account for metabolic competency differences using AHR (aryl hydrocarbon receptor) knockout models to isolate CYP1A1-mediated effects. Quantify DNA adducts via 32^{32}P-postlabeling or mass spectrometry .
  • Statistical Validation : Apply multivariate analysis to variables like exposure duration (e.g., 4–10 weeks in rat models) and dose-response curves .

Q. What experimental strategies address challenges in studying BRC-6's metabolic stability and reactive intermediate formation?

  • Methodological Answer :

  • Microsomal Incubations : Use liver microsomes from different species (e.g., human, rat) with NADPH cofactor to track metabolite profiles via LC-MS/MS. Identify intermediates like epoxides or dihydrodiols .
  • Reactive Oxygen Species (ROS) Assays : Employ fluorescent probes (e.g., DCFH-DA) in cell cultures to correlate BRC-6 metabolism with oxidative stress. Validate with antioxidant controls (e.g., N-acetylcysteine) .
  • Computational Modeling : Simulate CYP1A1-BRC-6 interactions using molecular docking (e.g., AutoDock Vina) to predict binding affinities and metabolite formation .

Q. How can researchers optimize in vivo studies to assess BRC-6's transgenerational effects?

  • Methodological Answer :

  • Zebrafish Models : Expose parental generations to BRC-6 (e.g., 0.1–10 μM) for 96 hours, then track F1/F2 offspring for morphological (e.g., spinal curvature) and behavioral (e.g., locomotion) deficits. Use CRISPR-Cas9 to disrupt AHR signaling and validate epigenetic inheritance .
  • Histopathological Analysis : Fix tissues in 10% formalin, section at 5 μm, and stain with hematoxylin-eosin (HE) to assess tumorigenesis. Quantify mutant p53 expression via immunohistochemistry (IHC) with anti-p53 antibodies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.